molecular formula C14H11NOS3 B2479007 N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034381-42-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2479007
CAS RN: 2034381-42-3
M. Wt: 305.43
InChI Key: IIUKKFMNOCBZFS-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives, which include the compound , were designed and synthesized . These compounds exhibited excellent fungicidal activities against cucumber downy mildew .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . The compound could potentially be used in the development of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that the compound could potentially be used in the development of these devices.

Organic Electronic Devices

Some thiophene derivatives possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of drugs with these properties.

Future Directions

“N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide” derivatives are significant lead compounds that can be used for further structural optimization . They have shown excellent fungicidal activities which were higher than both diflumetorim and flumorph . Therefore, these compounds are promising fungicide candidates that can be used for further development .

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives are often used in the synthesis of biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological system it is interacting with.

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that the compound could have multiple effects at the molecular and cellular level.

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c16-14(11-4-7-18-9-11)15-13(10-3-6-17-8-10)12-2-1-5-19-12/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUKKFMNOCBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide

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